5-(Dimethylphosphoryl)nicotinic acid
Overview
Description
5-(Dimethylphosphoryl)nicotinic acid is a derivative of nicotinic acid, which is a pyridine carboxylic acid. This compound is characterized by the presence of a dimethylphosphoryl group attached to the nicotinic acid structure. Nicotinic acid and its derivatives are known for their diverse biological activities and are used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethylphosphoryl)nicotinic acid typically involves the introduction of a dimethylphosphoryl group to the nicotinic acid structure. One common method involves the reaction of nicotinic acid with dimethylphosphoryl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
On an industrial scale, nicotinic acid is often produced by the oxidation of 5-ethyl-2-methylpyridine with nitric acid . This process is efficient but generates nitrous oxide as a by-product, which poses environmental challenges. Efforts are being made to develop greener methods for the industrial production of nicotinic acid and its derivatives .
Chemical Reactions Analysis
Types of Reactions
5-(Dimethylphosphoryl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dimethylphosphoryl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like amines or alcohols in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorylated pyridine derivatives, while reduction can produce reduced nicotinic acid derivatives .
Scientific Research Applications
5-(Dimethylphosphoryl)nicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of cardiovascular diseases.
Mechanism of Action
The mechanism of action of 5-(Dimethylphosphoryl)nicotinic acid involves its interaction with specific molecular targets and pathways. For instance, nicotinic acid derivatives are known to act on the G protein-coupled receptor GPR109A, which inhibits the formation of intracellular cyclic adenosine monophosphate and down-regulates lipolysis . This leads to a decrease in the availability of free fatty acids for the liver, thereby modulating lipid metabolism .
Comparison with Similar Compounds
Similar Compounds
Nicotinic Acid:
Nicotinamide: An amide derivative of nicotinic acid, known for its role in cellular metabolism and as a component of NAD+.
2,6-Dichloroisonicotinic Acid: A synthetic derivative used as an elicitor in plant defense mechanisms.
Uniqueness
5-(Dimethylphosphoryl)nicotinic acid is unique due to the presence of the dimethylphosphoryl group, which imparts distinct chemical and biological properties. This modification can enhance its solubility, stability, and interaction with biological targets compared to its parent compound .
Properties
IUPAC Name |
5-dimethylphosphorylpyridine-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10NO3P/c1-13(2,12)7-3-6(8(10)11)4-9-5-7/h3-5H,1-2H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWQZCFUDCQKEGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1=CN=CC(=C1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10NO3P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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